Janthitrem E

Description

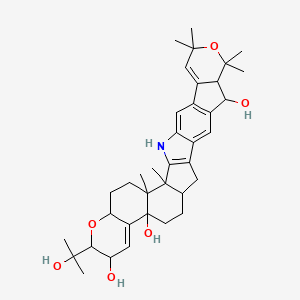

Structure

3D Structure

Properties

CAS No. |

90986-50-8 |

|---|---|

Molecular Formula |

C37H49NO6 |

Molecular Weight |

603.8 g/mol |

IUPAC Name |

(2S,3R,6S,8S,9R,12S,15S,21S,22R)-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol |

InChI |

InChI=1S/C37H49NO6/c1-32(2)17-23-19-15-25-20(14-21(19)29(40)28(23)34(5,6)44-32)22-13-18-9-12-37(42)24-16-26(39)31(33(3,4)41)43-27(24)10-11-35(37,7)36(18,8)30(22)38-25/h14-18,26-29,31,38-42H,9-13H2,1-8H3/t18-,26+,27-,28+,29+,31-,35+,36+,37+/m0/s1 |

InChI Key |

TVRIMSLYKUNOPS-KYCQQYQOSA-N |

SMILES |

CC1(C=C2C(C(C3=C2C=C4C(=C3)C5=C(N4)C6(C(C5)CCC7(C6(CCC8C7=CC(C(O8)C(C)(C)O)O)C)O)C)O)C(O1)(C)C)C |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=C[C@H]([C@H](O3)C(C)(C)O)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC([C@H]8[C@@H]7O)(C)C)(C)C)C)O |

Canonical SMILES |

CC1(C=C2C(C(C3=C2C=C4C(=C3)C5=C(N4)C6(C(C5)CCC7(C6(CCC8C7=CC(C(O8)C(C)(C)O)O)C)O)C)O)C(O1)(C)C)C |

Appearance |

Solid powder |

Other CAS No. |

90986-50-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Janthitrem E; |

Origin of Product |

United States |

Biosynthetic Pathways of Janthitrem E

Core Biosynthesis of Indole (B1671886) Diterpenoid Scaffolds

Indole diterpenoids, including Janthitrem E, share a common biosynthetic origin, involving the condensation of two key precursor molecules: geranylgeranyl diphosphate (B83284) (GGPP) and tryptophan. researchgate.netnih.govmdpi.comresearchgate.net

Precursor Utilization: Geranylgeranyl Diphosphate and Tryptophan Derivations

The diterpenoid core of janthitrems is derived from geranylgeranyl diphosphate (GGPP). researchgate.netnih.govmdpi.comresearchgate.net GGPP is a 20-carbon isoprenoid precursor formed through the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netwikipedia.orgwikipedia.orghmdb.ca Tryptophan, an aromatic amino acid, provides the indole moiety that is characteristic of this class of compounds. researchgate.netnih.govmdpi.comresearchgate.net The indole-3-glycerol phosphate, a precursor of tryptophan, can also serve as the source for the indole group. researchgate.net

| Precursor Name | Role in Biosynthesis | Origin Pathway(s) |

|---|---|---|

| Geranylgeranyl Diphosphate | Provides the diterpenoid core | Mevalonate or MEP pathways |

| Tryptophan | Provides the indole moiety | Shikimate pathway (via indole-3-glycerol phosphate) |

Common Biosynthetic Genes and Enzymatic Steps in Indole Diterpene Synthesis

The initial steps in the biosynthesis of many indole diterpenes are conserved across different fungal species. These steps typically involve a set of core enzymes responsible for the formation of a foundational indole diterpene scaffold, often paspaline. nih.govresearchgate.net Key enzymatic steps include the prenylation of tryptophan by an indole prenyltransferase (IdtC) with GGPP, followed by cyclization and modifications catalyzed by enzymes such as monooxygenases (IdtM) and cyclases (IdtB, IdtA, IdtS). mdpi.comresearchgate.netacs.orgnih.gov These core enzymes facilitate the construction of the initial cyclic diterpene structure fused with the indole ring. researchgate.netacs.org

| Enzyme Class | Proposed Role in Core Indole Diterpene Synthesis |

|---|---|

| Indole prenyltransferase (IdtC) | Catalyzes the prenylation of tryptophan with GGPP |

| Monooxygenase (IdtM) | Involved in epoxidation steps |

| Cyclase (IdtB, IdtA, IdtS) | Catalyzes cyclization reactions |

Dedicated Biosynthetic Gene Clusters for this compound Production

While the initial steps of indole diterpene biosynthesis are conserved, the production of specific indole diterpenes like this compound involves dedicated enzymatic steps encoded by unique gene clusters.

Identification and Characterization of the JTM Locus in Epichloë Endophytes

The biosynthesis of epoxy-janthitrems, including this compound, in Epichloë endophytes is associated with a specific gene cluster known as the JTM locus. nih.govmdpi.comresearchgate.netnih.gov This locus has been identified and characterized through whole-genome sequence analysis of epoxy-janthitrem producing strains of Epichloë, such as LpTG-3 (e.g., NEA12) and LpTG-4 (e.g., E1). nih.govmdpi.comresearchgate.netnih.gov The JTM locus in these strains contains genes homologous to those found in the lolitrem B biosynthesis gene cluster (LTM locus), specifically cluster 1 and cluster 2, along with four additional genes: jtmD, jtmO, jtm01, and jtm02. nih.govmdpi.comresearchgate.netnih.gov These four genes are unique to Epichloë species that produce epoxy-janthitrems. nih.govmdpi.comresearchgate.netnih.gov Transcriptome analysis has confirmed the expression of these genes in planta in perennial ryegrass-endophyte associations. nih.govmdpi.comresearchgate.netnih.gov

Functional Analysis of Key Genes: jtmD, jtmO, jtm01, and jtm02

| Gene Name | Predicted Enzyme Function | Proposed Role in this compound Biosynthesis |

|---|---|---|

| jtmD | Aromatic prenyl transferase | Involved in prenylation, confirmed role in production |

| jtmO | FAD-binding oxidoreductase | Proposed role in diprenylation and oxidative cyclization of A/B ring |

| jtm01 | P450 monooxygenase | Proposed role in epoxidation steps |

| jtm02 | Unknown function | Role in biosynthesis yet to be determined |

Proposed Biosynthetic Schemes for Epoxy-Janthitrems I-IV

Based on genetic analysis and the identification of intermediates using techniques such as LC-MS/MS, a biosynthetic pathway for the production of epoxy-janthitrems I-IV in Epichloë endophytes has been proposed. mdpi.comresearchgate.netresearchgate.net The suggested scheme follows the general indole diterpene biosynthetic pathway, with the unique genes in the JTM locus directing the synthesis towards the specific epoxy-janthitrem structures. researchgate.net While paxilline (B40905) was initially considered a potential precursor, recent studies strongly suggest that terpendole I is the precursor for epoxyjanthitriol, an early intermediate in the epoxy-janthitrem pathway. nih.govfigshare.com The enzymes encoded by jtmD and jtmO are believed to be responsible for the formation of the unique A and B rings, while other enzymes, such as LtmF and LtmK from the lolitrem pathway, may be involved in the prenylation and cyclization leading to epoxy-janthitrems II to IV. researchgate.net JtmA is suggested to be responsible for the acetyl derivatization of the C10 hydroxyl group in epoxy-janthitrem I and IV. figshare.com Jtm01 is proposed to catalyze the epoxidation step. researchgate.net

Intermediates and Branching Pathways in Janthitrem Biosynthesis

The biosynthesis of janthitrems involves several intermediate compounds. The pathway branches from a common intermediate, leading to the distinct structures of lolitrems and janthitrems nih.govsemanticscholar.org. Understanding these intermediates and branching points is crucial for elucidating the complete biosynthetic route to this compound.

Role of Paxilline as a Putative Precursor

Paxilline has been identified as a likely precursor for janthitrem biosynthesis. Experimental evidence, such as the incorporation of C14-labelled paxilline into janthitrem B in Penicillium janthinellum, supports this role nih.gov. Paxilline is considered one of the simpler indole-diterpenoids and is structurally related to theoretical intermediates in the biosynthesis of penitrems rsc.org. Studies investigating the genetics of epoxy-janthitrem biosynthesis in Epichloë have also measured paxilline levels. Following the knockdown of the jtmD gene, paxilline abundance was affected, with significant reductions observed when moderate reductions in epoxy-janthitrems occurred nih.govnih.gov. In some cases, where there was a substantial reduction in epoxy-janthitrems, no change in paxilline abundance was observed, leading to the suggestion of a potential overaccumulation of the precursor compound nih.gov. The presence of paxilline in plant tissues infected with Epichloë endophytes that produce epoxy-janthitrem I also supports its role as a precursor, potentially being utilized for the synthesis of epoxy-janthitrem I nih.gov.

Interactive Table 1: Effect of jtmD knockdown on Paxilline and Epoxy-Janthitrem Abundance in Epichloë-infected plants.

| Endophyte Strain | jtmD Knockdown Level | Epoxy-Janthitrem I-IV Reduction | Paxilline Abundance Change (compared to control) | Significance |

| Alto-E1jtmD 129bp | Moderate | 49%, 64% | Significantly reduced (55%) | p < 0.0001 nih.gov |

| Alto-E1jtmD 432bp-2 | Moderate | 49%, 64% | Significantly reduced (40%) | p < 0.001 nih.gov |

| Alto-E1jtmD 432bp-1 | High | 82% | No significant change | p < 0.0001 for epoxy-janthitrem reduction nih.gov |

Note: Data compiled from reference nih.gov. Paxilline abundance was perturbed, but significant changes were specifically noted at moderate epoxy-janthitrem reductions.

Involvement of Terpendole I in Janthitrem Biosynthesis in Epichloë

In Epichloë endophytes, it has been suggested that janthitrems are synthesized from terpendole I. nih.gov. Terpendole I is also recognized as a precursor in the biosynthesis of lolitrem B in Epichloë semanticscholar.orgnih.gov. This indicates a potential branching point after a common intermediate like paspaline, where the pathway diverges towards the synthesis of either lolitrems or janthitrems, with terpendole I serving as an intermediate on the janthitrem branch, or potentially a shared intermediate before a later divergence. Recent research involving CRISPR-Cas9 gene editing in Epichloë sp. LpTG-3 strain AR37 has provided further confirmation of the terpendoles, including potentially terpendole I, as intermediates of the epoxyjanthitrem biosynthesis pathway. Inactivation of the idtD gene, predicted to encode a prenyltransferase, resulted in the removal of all epoxyjanthitrem compounds and an increase in paxilline levels, supporting the role of IdtD in the initial steps of epoxyjanthitrem biosynthesis and the position of paxilline as an upstream intermediate frontiersin.org. The biosynthesis of epoxyjanthitrems via terpendole I has also been proposed to explain the presence of epoxyjanthitriol, a compound analogous to lolitriol in the lolitrem B pathway frontiersin.org.

Chemical Synthesis Strategies for Janthitrem E and Analogues

Synthetic Approaches to the Indeno[1,2-b]indole (B1252910) Core of Janthitrems

The indeno[1,2-b]indole core is a tetracyclic structure central to the architecture of many indole (B1671886) diterpenoids, including the janthitrems. rsc.org Efficient and stereocontrolled synthesis of this core is a key challenge in the total synthesis of these natural products.

Photo-Nazarov Cyclization and Stereochemical Control

Photo-Nazarov cyclization has emerged as a viable approach for the construction of cyclic systems present in indole diterpenoids. rsc.orgrsc.org This reaction involves the photochemical electrocyclic ring closure of a divinyl ketone or a related conjugated enone system. In the context of janthitrem synthesis, a photo-Nazarov cyclization of a 3-acylindole precursor has been employed to initially form a cyclopentenone ring, which is part of the indeno[1,2-b]indole core. rsc.orgrsc.orgrsc.org

However, the photo-Nazarov cyclization of 3-acylindole precursors often initially yields the thermodynamically preferred cis-hydrindanone isomer. rsc.orgrsc.orgrsc.org Achieving the desired trans-hydrindane (B1202327) stereochemistry, which is prevalent and often necessary for the biological activity of many indole diterpenoids, requires subsequent epimerization or a stereochemical inversion strategy. rsc.orgrsc.orgrsc.orgresearchgate.net

Research has focused on overcoming this inherent cis-selectivity. One strategy involves converting the initial photo-Nazarov product, the cis-hydrindanone, into a cyclopentadiene (B3395910) intermediate. rsc.orgrsc.orgrsc.orgresearchgate.net Subsequent transformations, such as dihydroxylation and hydrogenation, can then lead to the indoline (B122111) core. rsc.orgrsc.orgrsc.org

Generation of trans-Hydrindanones via Hydride Shifts

A crucial step in obtaining the desired trans-hydrindane system from the cis-fused photo-Nazarov product involves a stereospecific hydride shift. rsc.orgrsc.orgrsc.orgresearchgate.net This rearrangement is employed to invert the stereochemistry at a specific center, converting the cis configuration to the more thermodynamically stable trans configuration. rsc.orgrsc.orgrsc.orgresearchgate.net

One method to achieve this trans system involves a stereospecific hydride shift mediated by a dioxaphospholane intermediate under specific conditions, such as those reported by the Grainger group. rsc.orgrsc.orgrsc.orgresearchgate.net This approach, for the first time applied to an N-heterocyclic system like the indoline core, facilitates the rearrangement via a formal 1,2-hydride shift on a cyclic diol precursor. rsc.orgrsc.orgrsc.orgresearchgate.net The formation of a dioxaphospholane, followed by its thermal opening to a carbenium ion, can trigger the hydride shift, leading to the formation of the trans-hydrindane moiety. rsc.orgrsc.orgresearchgate.net

Data illustrating the outcome of such reactions can highlight the initial cis selectivity and the subsequent successful generation of the trans isomer:

| Reaction Step | Initial Product Stereochemistry | Yield (%) |

| Photo-Nazarov Cyclization | cis-hydrindanone | Typically high (e.g., 79%) researchgate.net |

| Hydride Shift (Grainger's conditions) | Mixture of cis and trans | Variable, aiming for trans enrichment rsc.org |

| Formation of trans-Hydrindane | trans-hydrindane | Requires optimization rsc.org |

Note: Yields can vary depending on specific substrates and reaction conditions.

Functionalization and Derivatization Strategies

Once the core indeno[1,2-b]indole scaffold is established, further functionalization and derivatization are required to complete the synthesis of Janthitrem E and its analogues. ethz.ch These strategies involve introducing the various substituents and modifying the existing functionalities on the core structure to match the complex natural product.

Specific functionalization steps can include:

Introduction of prenyl groups, which are characteristic isoprenoid units found in indole diterpenoids. frontiersin.orgmdpi.com The biosynthesis of epoxyjanthitrems, for instance, involves double prenylation on ring A, catalyzed by enzymes like IdtD (a prenyltransferase). frontiersin.orgmdpi.com

Oxidation reactions, often mediated by cytochrome P450 monooxygenases (e.g., JtmO in epoxyjanthitrem biosynthesis), to introduce hydroxyl or epoxy groups at specific positions. frontiersin.orgmdpi.com

Cyclization events to form additional rings present in the complete janthitrem structure.

Modification of existing functional groups through reactions such as reduction, oxidation, or alkylation.

Synthetic strategies aim to control the regioselectivity and stereoselectivity of these functionalization steps to accurately replicate the natural product's structure. Chemical modification of isolated natural products can also be employed to generate analogues for studying structure-activity relationships. leibniz-hki.denih.gov

Methodological Advancements in Indole Diterpenoid Synthesis

Significant advancements have been made in the synthesis of indole diterpenoids, driven by their complex structures and interesting biological activities. ethz.chnih.govacs.org These advancements are often relevant to the synthesis of janthitrems due to shared structural features, particularly the indole-fused polycyclic core.

Key methodological advancements include:

Development of novel cyclization reactions, such as improved photo-Nazarov conditions or alternative cascade cyclizations, to efficiently construct the core ring systems. rsc.orgrsc.orgacs.org

Stereocontrolled approaches to establish the correct relative and absolute stereochemistry of the multiple chiral centers. This includes the use of stereospecific rearrangements like the hydride shift discussed earlier, as well as asymmetric catalysis and chiral auxiliaries. rsc.orgrsc.orgrsc.org

Exploration of biomimetic approaches inspired by the natural biosynthetic pathways, which involve specific enzymes like prenyltransferases and cyclases. frontiersin.orgmdpi.comacs.orgmdpi.com Understanding the enzymatic machinery involved in the biosynthesis of indole diterpenoids in fungi like Epichloë and Penicillium provides valuable insights for synthetic strategies. frontiersin.orgmdpi.comnih.govacs.orgnih.govresearchgate.netresearchgate.netnih.gov

Utilization of modern synthetic techniques, such as flow chemistry for photochemical reactions acs.org, and advanced analytical methods for characterization and reaction monitoring.

These methodological advancements contribute to more efficient, selective, and stereocontrolled syntheses of complex indole diterpenoids, paving the way for accessing this compound and its diverse analogues for further study.

Biological Activities and Molecular Mechanisms of Janthitrem E

Spectrum of Bioactivities Associated with Janthitrem E and Related Compounds

The janthitrems, including this compound, are known for their bioactivity, particularly against insects and their effects on the nervous system.

Anti-Insect Activity and Herbivory Deterrence

Epoxy-janthitrems, a group that includes structural relatives of this compound, are recognized for their role in protecting host plants, such as perennial ryegrass infected with certain fungal endophytes (Epichloë species), from insect herbivory. researchgate.netnih.govresearchgate.net These compounds are suggested to be involved in the bioprotective properties observed in endophyte-colonized grasses, deterring insects like the Argentine stem weevil, African black beetle, Porina larvae, and root aphid. researchgate.net Studies have shown that purified epoxy-janthitrems negatively affect the weight and feeding of insects such as porina larvae (Wiseana cervinata). researchgate.net Janthitrem A, a related janthitrem with an epoxy group, has demonstrated greater potency in reducing weight gain and food consumption in porina larvae compared to janthitrem B. researchgate.netmdpi.com This suggests that the epoxy group may enhance the anti-insect bioactivity of janthitrems. nih.gov The presence and concentration of epoxy-janthitrems in endophyte-infected plant material have been correlated with activity against porina larvae. nih.gov

Cytotoxic Effects on Cellular Models

While specific detailed studies on the cytotoxic effects of this compound on cellular models are not extensively highlighted in the provided information, related mycotoxins, such as penitrems, have been tested for cytotoxicity in various cell lines, including human glioma cells (CCF-STTG-1) and human hepatoblastoma (HepG2) cells. researchgate.netresearchgate.net These studies on related compounds suggest that mycotoxins can exert cytotoxic effects on cellular models, which are often evaluated using assays like the MTT test. ufba.brmdpi.com The cytotoxicity of mycotoxins can vary depending on the specific compound and cell type. researchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Action

The biological effects of this compound and related compounds are mediated through their interactions with specific molecular targets and cellular processes.

Modulation of Ion Channels (e.g., BK Channels)

Indole-diterpenes, including the janthitrems and penitrems, are known to interact with ion channels, particularly large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1). mdpi.comtocris.com Penitrem A, a related tremorgenic mycotoxin, is a potent and selective blocker of BKCa channels. tocris.com It blocks these channels in both inside-out and cell-attached patches and shows no effect on native delayed rectifier K+ and KATP currents or cloned KV1.5 channels. tocris.com The interaction of indole-diterpenes with BK channels can influence neuronal excitability and synaptic communication. mdpi.comfrontiersin.org Differences in the interaction of various indole-diterpenes with BK channels in vitro are also reflected in their in vivo effects, such as the duration of tremors and effects on motor function. mdpi.com BK channels are crucial for regulating cell excitability in various tissues, including neurons and muscle cells. mdpi.comfrontiersin.org

Effects on Cellular Processes (e.g., Tremorgenic Response in Animal Models)

Janthitrems are known for their tremorgenic effects in grazing mammals. researchgate.netnih.gov Purified epoxy-janthitrems have been shown to induce tremors in mice. researchgate.net Janthitrem A is reported to be a more potent tremorgen compared to janthitrem B, and this difference in tremorgenic potency has been attributed to the presence of an 11,12-epoxy group in janthitrem A. researchgate.netmdpi.com This structural feature is suggested to be responsible for the tremors observed in animals grazing on ryegrass pastures infected with endophytes that produce epoxy-janthitrems. mdpi.com The tremorgenic effects of these compounds are linked to their impact on the central nervous system, likely through the modulation of neurotransmission and ion channel activity, particularly BK channels, as discussed in the previous section. wikipedia.orgmdpi.com Penitrem A, for instance, impairs GABAergic amino acid neurotransmission and antagonizes high-conductance Ca2+-activated potassium channels. wikipedia.org This impairment can lead to an imbalanced signaling of neurotransmitters like glutamate, aspartate, and GABA, contributing to neurological disorders such as tremors. wikipedia.org

Compound Names and PubChem CIDs

Here is a table of the chemical compounds mentioned in this article and their corresponding PubChem CIDs, based on the search results:

| Compound Name | PubChem CID |

| This compound | 185061 |

| Janthitrem C | 156106 |

| Janthitrem G | 185062 |

| Penitrem A | 337313, 6610243, 4732 |

| Penitrem E | 3086087 |

| Penitrem F | 3086086 |

| Penitrem B | 3084087 |

| Janthitrem A | Not explicitly found, mentioned as 11,12-epoxyjanthitrem B |

| Janthitrem D | Not explicitly found, mentioned as 11,12-epoxyjanthitrem C |

| Lolitrem B | Not found in search results |

| Paxilline (B40905) | Not found in search results |

Interactive Data Table (Example - based on reported activities/potency if available)

Structure Activity Relationship Sar Studies of Janthitrem E Analogues

Influence of Structural Motifs on Bioactivity

Specific structural motifs within the Janthitrem E molecule play crucial roles in its biological effects. Modifications or the presence of these groups can significantly alter the activity of the compound.

Significance of the Epoxy Group in Biological Effects

The presence of an epoxy group has been identified as an important factor for the biological activity of janthitrems. Studies comparing janthitrem A (which contains an epoxy group) and janthitrem B (which lacks this epoxy group but is otherwise structurally similar) have shown that the epoxy group is important for tremorgenic activity. mdpi.comresearchgate.net Janthitrem A has been reported to be a more potent tremorgen compared to janthitrem B. mdpi.comresearchgate.net This structural difference is suggested as the reason for the observed difference in tremorgenic potency. researchgate.net Furthermore, the epoxy group has been shown to enhance the bioactivity of janthitrems against certain insect larvae, such as porina larvae. researchgate.netnih.gov This suggests that epoxyjanthitrems are significant metabolites contributing to the effects on both insects and animals. nih.gov

Comparative SAR with Related Indole (B1671886) Diterpenoids

This compound belongs to the family of indole diterpenoids, which includes other notable compounds like paxilline (B40905), paspalinine (B161483), lolitrems, and penitrems. researchgate.netrsc.orgnih.govethz.ch Comparative SAR studies with these related compounds provide insights into the structural features that differentiate their biological activities. For instance, penitrems are described as analogues of paspalinine and janthitrems B-G. nih.gov Studies on penitrems have investigated the importance of features like the pyran ring, C-25 hydroxyl, and NH groups for in vitro activity. mdpi.com

Another comparison can be made with shearinines, which are also classified as janthitrem natural products due to their identical carbon framework. ethz.ch While shearinines A-C have shown anti-insect activity, comparisons with janthitrems like janthitrem A suggest that the presence of an epoxy group might attribute to greater anti-insect activity compared to a double bond in a similar position. mdpi.com

The diverse structural modifications across different indole diterpenoid classes lead to a range of biological activities, including tremorgenic effects, anti-insect properties, and inhibition of ion channels. nih.govrsc.orgnih.gov Understanding the SAR across these related compounds helps to elucidate the specific structural determinants responsible for particular biological outcomes.

Microbial Producers, Ecology, and Cultivation of Janthitrem E

Primary Fungal Producers of Janthitrem E

Two main groups of fungi are recognized as producers of this compound and related epoxyjanthitrems: Penicillium janthinellum strains and certain Epichloë endophytes.

Penicillium janthinellum Strains and Their Ecological Niche

Penicillium janthinellum is a filamentous fungus commonly found in various terrestrial environments, including soil, decaying organic matter, and as endophytes within plants. doe.govnih.govresearchgate.net Some strains of P. janthinellum are known to produce janthitrems, including this compound. mdpi.comnih.gov These fungi play ecological roles as decomposers, contributing to nutrient cycling. researchgate.netsysco-env.co.uk They have also been isolated from marine environments and associated with insects. nih.govresearchgate.netmdpi.com The production of secondary metabolites like janthitrems by P. janthinellum can vary depending on the specific strain and its ecological niche. mdpi.com For instance, strains isolated from ryegrass pastures have been implicated in producing tremorgenic janthitrems associated with neurological disorders in grazing animals. mdpi.comnih.gov

Epichloë Endophytes (LpTG-3, LpTG-4) in Plant Symbiosis

Epichloë species are fungal endophytes that form symbiotic associations with cool-season grasses (Poaceae). nih.govmdpi.com These associations are often mutualistic, with the endophyte providing benefits to the host plant, such as enhanced resistance to environmental stresses and protection from herbivory through the production of secondary metabolites, including indole-diterpenes like epoxyjanthitrems. frontiersin.orgnih.govmdpi.com

Specifically, certain taxa of asexual Epichloë endophytes, namely Lolium perenne Taxonomic Group 3 (LpTG-3) and LpTG-4, have been reported to produce epoxyjanthitrems. nih.govresearchgate.netresearchgate.netdntb.gov.ua Strains like LpTG-3 strain AR37 and NEA12 are known producers of epoxyjanthitrems in perennial ryegrass (Lolium perenne). frontiersin.orgnih.govresearchgate.netgoogle.com While structurally similar to janthitrems produced by P. janthinellum, the epoxyjanthitrems from Epichloë endophytes, such as epoxyjanthitrem I (11,12-epoxy-janthitrem G), are thought to be the major janthitrem produced in perennial ryegrass endophytes and are linked to insecticidal activities against pasture pests. researchgate.netresearchgate.netresearchgate.netresearchgate.net These endophytes reside within the plant tissues and are often seed-transmitted, maintaining a close relationship with their host. nih.gov

Host-Microbe Interactions Influencing this compound Production

The production of this compound and related compounds is influenced by the complex interactions between the producing fungi and their host organisms or environment. In the case of Epichloë endophytes, the symbiotic relationship with grass hosts is crucial for the biosynthesis of epoxyjanthitrems. frontiersin.orgnih.govnih.gov The endophyte resides within the plant, and the production of these secondary metabolites typically occurs in planta. frontiersin.orgnih.govgoogle.com

Research suggests that the host plant can influence endophyte performance and, consequently, alkaloid concentrations. nih.gov Conversely, the endophyte's presence and metabolite production can impact the host, providing defense against herbivores. frontiersin.orgnih.govmdpi.com

While less studied in the context of this compound specifically, host-microbe interactions in general can involve complex signaling and metabolic exchanges that modulate microbial metabolite production. nih.govkoreascience.krnih.govnih.govmdpi.com For example, fungal-bacteria interactions have been shown to influence the abundance of certain metabolites, including this compound, in other biological contexts. nih.govelifesciences.org This highlights the potential for broader microbial community interactions to influence janthitrem production.

Advanced Cultivation and Fermentation Techniques for Enhanced Yield

Cultivation and fermentation techniques play a significant role in obtaining secondary metabolites from fungi. For Penicillium janthinellum, basic culture media such as rice medium and potato broth medium have been used. mdpi.com Modifications to the culture media, such as replacing NaCl with NaBr or adding CaCl₂, have shown the potential to influence the production of natural products. mdpi.com However, there is an indicated necessity for further research to explore diverse culture methods for obtaining new natural products from P. janthinellum. mdpi.com

While specific advanced techniques for enhancing this compound yield from P. janthinellum are not extensively detailed in the provided information, studies on the fermentation of other Penicillium species for mycotoxin production, such as penitrem mycotoxins by Penicillium nigricans, have explored submerged culture techniques and the influence of media supplements like calcium chloride on sporulation and metabolite yield. researchgate.net

For Epichloë endophytes, their obligate symbiotic nature means that production of epoxyjanthitrems primarily occurs when they are in association with their grass hosts (in planta). frontiersin.orgnih.govgoogle.com Therefore, cultivation techniques for enhancing epoxyjanthitrem yield in this context would involve optimizing the growth and health of the endophyte-infected host plant.

Research into the genetic basis of epoxyjanthitrem biosynthesis in Epichloë species, including the identification of gene clusters involved, opens possibilities for genetic modification approaches to potentially enhance or alter the production of these compounds. frontiersin.orgresearchgate.net Techniques like CRISPR-Cas9 gene editing have been successfully applied in Epichloë sp. LpTG-3 to investigate epoxyjanthitrem biosynthesis. frontiersin.org

Further research into optimizing culture media, fermentation parameters, and potentially employing genetic strategies holds promise for enhancing the yield of this compound and related epoxyjanthitrems from their fungal producers.

Isolation, Purification, and Advanced Structure Elucidation of Janthitrem E

Methodologies for Extraction and Purification from Biological Matrices

The isolation of Janthitrem E is achieved from cultures of Penicillium janthinellum, a source that is considered more straightforward for obtaining janthitrems compared to isolation from plant tissues like endophyte-infected grasses. grassland.org.nz The general workflow begins with the cultivation of the fungal strain on a suitable growth medium to promote the production of secondary metabolites, including the target janthitrems.

Following the fermentation period, the extraction process typically involves the use of organic solvents to partition the desired compounds from the fungal mycelium and culture broth. Standard methods are employed for the initial crude extraction of the janthitrem class of compounds. grassland.org.nz This crude extract, containing a mixture of metabolites, is then subjected to a series of chromatographic purification steps. Techniques such as flash column chromatography utilizing silica (B1680970) gel are instrumental in separating the complex mixture into fractions of decreasing complexity. mdpi.com These fractions are further purified, often using high-performance liquid chromatography (HPLC), to yield the pure this compound. acs.org Given the known instability of related compounds, all purification steps are often conducted under controlled conditions, such as on ice and protected from light, to minimize degradation. mdpi.com

**7.2. Modern Spectroscopic Techniques for Structural Confirmation

The definitive structural elucidation of this compound relies on the combined application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The molecular structure of this compound was established through a detailed analysis of its high-field ¹H and ¹³C NMR spectra. rsc.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex carbon skeleton and determine the precise connectivity of atoms.

These advanced NMR techniques are essential for assigning the chemical shifts of each proton and carbon atom in the molecule and for establishing through-bond and through-space correlations. Key experiments utilized in the characterization of the janthitrem family include:

¹H NMR: Provides information on the proton environment, including chemical shift, signal integration, and coupling constants that reveal neighboring protons.

¹³C NMR & DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. grassland.org.nz

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). grassland.org.nz

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule. grassland.org.nz

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule. rsc.orggrassland.org.nz

The relative configuration of the A and B rings of this compound has been determined through these detailed NMR studies, particularly n.O.e. experiments. rsc.orgacs.org

Table 1: NMR Spectroscopic Experiments for this compound Structure Elucidation

| Experiment Type | Abbreviation | Purpose | Reference |

|---|---|---|---|

| Proton NMR | ¹H NMR | Identifies proton environments and coupling. | rsc.org |

| Carbon-13 NMR | ¹³C NMR | Identifies the carbon skeleton. | rsc.org |

| Correlation Spectroscopy | COSY | Determines ¹H-¹H bond connectivity. | grassland.org.nz |

| Heteronuclear Single Quantum Coherence | HSQC | Maps protons to their directly attached carbons. | grassland.org.nz |

| Heteronuclear Multiple Bond Correlation | HMBC | Establishes long-range (2-3 bond) ¹H-¹³C connectivity. | grassland.org.nz |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Determines spatial proximity of protons for stereochemistry analysis. | rsc.org |

High-Resolution Mass Spectrometry (HRMS) is a critical tool used alongside NMR to confirm the elemental composition of this compound. grassland.org.nz HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula with a high degree of confidence. This technique is essential to distinguish between compounds with the same nominal mass but different elemental compositions. For related compounds like epoxyjanthitrem I, HRMS has been used to confirm the molecular formula from the [M+Na]⁺ adduct peak. nih.gov This application of HRMS provides the foundational data on which the subsequent detailed structural analysis by NMR is built.

Challenges in Isolation and Stability Considerations

A significant challenge in the study of this compound and related compounds is their inherent instability. grassland.org.nz The janthitrem class of compounds is known to be difficult to isolate, and they can be prone to degradation. grassland.org.nzmdpi.com This instability complicates the extraction and purification process, requiring careful handling to prevent the decomposition of the target molecule. grassland.org.nz

Epoxyjanthitrems, which are structurally similar, are noted to be highly unstable, necessitating that purification fractions be kept on ice and protected from light to minimize degradation. mdpi.com The general instability of these indole-diterpenoids means that obtaining sufficient quantities of pure material for comprehensive biological testing and for use as analytical standards is a persistent challenge in the field. mdpi.com These stability issues underscore the importance of developing robust and rapid isolation protocols to access pure this compound for further study.

Enzymatic Machinery and Metabolic Engineering for Janthitrem E Production

Characterization of Janthitrem E Biosynthetic Enzymes

Several key enzymes have been implicated in the biosynthesis of epoxy-janthitrems. These enzymes catalyze specific steps in the pathway, converting precursor molecules into the final janthitrem structures.

Prenyltransferases (JtmD)

JtmD is identified as a prenyltransferase enzyme. researchgate.netnih.govresearchgate.net Prenyltransferases are crucial in the biosynthesis of indole-diterpenes as they catalyze the attachment of prenyl groups to indole (B1671886) moieties, a foundational step in building the complex molecular scaffold. researchgate.netnih.gov JtmD exhibits amino acid sequence similarity to aromatic prenyl transferases involved in the synthesis of other indole diterpenes. researchgate.net Functional characterization, including RNA interference (RNAi) silencing of jtmD, has confirmed its role in epoxy-janthitrem production. researchgate.netnih.govmdpi.comfrontiersin.org Specifically, jtmD is believed to be involved in the initial prenylation steps, potentially performing a double prenylation on ring A of the indole-diterpene structure. frontiersin.org

Oxidoreductases (JtmO)

JtmO is characterized as an FAD-binding oxidoreductase. researchgate.netnih.govresearchgate.net Oxidoreductases play vital roles in modifying indole-diterpene structures through oxidation or reduction reactions, which can introduce functional groups or facilitate cyclization events. JtmO is thought to be required for the oxidative cyclisation involved in constructing the distinct A/B ring system characteristic of janthitremane indole diterpenes. researchgate.net Sequence analysis indicates that JtmO exhibits similarity to other FAD-binding oxidoreductases found in different fungal species and biosynthetic pathways. nih.gov

Cytochrome P450 Monooxygenases (Jtm01)

Jtm01 is identified as a cytochrome P450 monooxygenase. researchgate.netnih.govresearchgate.net Cytochrome P450 enzymes are a diverse group of oxidases frequently involved in tailoring reactions in secondary metabolism, including hydroxylation and epoxidation. Jtm01 is required for epoxidation in the epoxy-janthitrem biosynthetic pathway. researchgate.net While its specific role is not fully elucidated based solely on sequence homology, its similarity to other fungal cytochrome P450 6A1 proteins suggests a potential function in epoxidation. researchgate.net Jtm01 appears to be unique among characterized indole diterpene gene clusters, lacking a direct ortholog in other such clusters. researchgate.netresearchgate.net

Here is a summary of the characterized enzymes:

| Enzyme | Gene | Predicted Function | Proposed Role in Biosynthesis |

| JtmD | jtmD | Prenyltransferase | Initial prenylation, potentially double prenylation on ring A. researchgate.netfrontiersin.org |

| JtmO | jtmO | FAD-binding Oxidoreductase | Oxidative cyclisation of the A/B ring. researchgate.net |

| Jtm01 | jtm01 | Cytochrome P450 Monooxygenase | Epoxidation in the pathway. researchgate.net |

Strategies for Heterologous Expression and Reconstitution of Biosynthetic Pathways

Reconstructing and expressing fungal natural product biosynthetic pathways in heterologous hosts is a significant strategy for studying these complex processes and potentially producing the compounds of interest. rsc.orgnih.gov This approach typically involves identifying the relevant gene cluster, designing the pathway for expression, and detecting the resulting product. nih.gov

For this compound, which is produced by Epichloë endophytes, heterologous expression could involve transferring the identified JTM gene cluster, or specific combinations of genes, into a more tractable host organism. nih.gov Filamentous fungi, such as Aspergillus nidulans or Aspergillus oryzae, are often used as heterologous hosts for expressing fungal biosynthetic gene clusters due to their ability to handle complex pathways and post-translational modifications. mdpi.com Saccharomyces cerevisiae has also been used for expressing entire biosynthetic gene clusters. mdpi.com

The process of heterologous expression allows for the dissection of the biosynthetic pathway by expressing individual genes or subsets of genes and analyzing the produced intermediates. rsc.orgmdpi.com This can help to confirm the function of specific enzymes and the order of reactions in the pathway. While the epoxy-janthitrem biosynthetic pathway and its associated gene complement were not well understood historically, the identification of the JTM locus provides a basis for such reconstitution efforts. nih.gov Challenges in heterologous expression of fungal pathways can include the size of gene clusters and the need for appropriate regulatory elements and host machinery. rsc.orgnih.gov

Rational Engineering of Fungal Strains for Optimized Production

Rational engineering of fungal strains aims to enhance the production of desired secondary metabolites like this compound. This involves targeted modifications to the fungal genome or culture conditions based on an understanding of the biosynthetic pathway and regulatory mechanisms.

With the identification of the JTM gene cluster and the characterization of key enzymes like JtmD, JtmO, and Jtm01, rational engineering strategies can be developed for Epichloë strains or potential heterologous hosts. researchgate.netnih.gov Approaches could include:

Overexpression of biosynthetic genes: Increasing the copy number or expression levels of genes in the JTM cluster, particularly those encoding rate-limiting enzymes, could lead to higher janthitrem production.

Knockout or downregulation of competing pathways: Fungi produce a variety of secondary metabolites. Engineering strains to reduce or eliminate the production of competing compounds could redirect metabolic flux towards janthitrem biosynthesis.

Modification of regulatory elements: Understanding the regulatory networks controlling JTM gene expression could allow for the manipulation of these elements to upregulate the pathway.

Optimization of culture conditions: While not strictly genetic engineering, optimizing parameters such as substrate composition, temperature, and pH can significantly impact fungal growth and secondary metabolite production. researchgate.netcmjpublishers.comfrontiersin.orgnih.gov

Genome editing: Techniques like CRISPR-Cas9 can be used for precise modification of the fungal genome, enabling targeted gene knockouts, insertions, or edits to enhance janthitrem production or modify the produced janthitrem profile. frontiersin.orgnih.govresearchgate.net CRISPR-Cas9 has been successfully applied in Epichloë strains for gene inactivation studies related to epoxy-janthitrem biosynthesis. frontiersin.orgnih.govresearchgate.net

Rational engineering requires detailed knowledge of the metabolic network and regulatory pathways within the fungal strain. By applying these strategies, it may be possible to create fungal strains with improved this compound yields or to produce specific janthitrem variants.

Synthetic Biology and Biotechnological Applications of Janthitrem E Research

Genetic Manipulation of Fungal Strains for Novel Analogues

Genetic manipulation of fungal strains that produce janthitrems is a key area of research for understanding the biosynthetic pathway and potentially generating novel analogues with altered properties. Epichloë endophytes, particularly strain AR37, have been a focus of such studies due to their production of epoxy-janthitrems. researchgate.netfrontiersin.org Historically, genetic modification in Epichloë was challenging, but the application of advanced gene editing techniques has revolutionized this field. researchgate.netfrontiersin.org

CRISPR-Cas9 Gene Editing for Pathway Elucidation and Diversification

CRISPR-Cas9 gene editing has emerged as a powerful tool for precise manipulation of fungal genomes, enabling the elucidation of biosynthetic pathways and the diversification of secondary metabolites. researchgate.netfrontiersin.orgscielo.org.pefrontiersin.orgnih.gov In Epichloë sp. LpTG-3 strain AR37, CRISPR-Cas9 has been successfully applied to investigate the genetic basis of epoxy-janthitrem biosynthesis. researchgate.netfrontiersin.orgnih.govresearchgate.net

Studies utilizing CRISPR-Cas9 gene inactivation have been instrumental in confirming the role of specific genes within the epoxy-janthitrem biosynthetic gene cluster (JTM locus). frontiersin.orgnih.govnih.govnih.gov For instance, inactivation of the idtM gene, a key enzyme in the initial steps of the indole (B1671886) diterpene pathway, resulted in the elimination of all indole diterpene compounds in the AR37 strain, definitively linking epoxy-janthitrem production to this pathway. nih.gov Furthermore, CRISPR-Cas9 gene inactivation of idtD, a gene predicted to encode a prenyltransferase, conclusively linked it to epoxy-janthitrem synthesis, leading to the removal of all epoxy-janthitrem compounds. frontiersin.org These findings support previous RNA interference (RNAi) studies that indicated a role for jtmD (idtD) in epoxyjanthitrem biosynthesis. researchgate.netfrontiersin.orgnih.govnih.gov

CRISPR-Cas9 allows for "footprint-less" gene editing, meaning genetic modifications can be achieved without introducing foreign DNA, which is particularly valuable for manipulating commercial endophyte strains. researchgate.netfrontiersin.orgnih.gov By inactivating specific genes involved in the pathway, researchers can block the production of certain janthitrem variants and potentially accumulate pathway intermediates or generate novel compounds through altered metabolic flow. This targeted approach facilitates the dissection of the biosynthetic network and provides a means to create strains with modified alkaloid profiles, potentially leading to the diversification of bioactive compounds. frontiersin.orgnih.gov

Gene Inactivation and Knockdown Studies

Beyond CRISPR-Cas9, other gene inactivation and knockdown techniques have been employed to study janthitrem biosynthesis. RNA interference (RNAi), a method that reduces the expression of specific genes, was previously used to investigate the role of jtmD (idtD) in epoxy-janthitrem biosynthesis in Epichloë strains. researchgate.netfrontiersin.orgnih.govnih.gov While RNAi knockdown of jtmD resulted in a reduction of epoxy-janthitrem compounds, CRISPR-Cas9 inactivation provided more conclusive evidence by completely eliminating their production. frontiersin.org

These studies, whether through complete gene inactivation or partial knockdown, are crucial for understanding the function of individual genes within the complex janthitrem biosynthetic gene cluster. nih.govnih.govjmicrobiol.or.kr By selectively silencing or removing gene function, researchers can identify the enzymes responsible for specific steps in the pathway and determine their contribution to the production of different janthitrem structures. This knowledge is fundamental for rational design of fungal strains capable of producing specific janthitrem analogues or novel indole diterpenes.

Data from gene inactivation studies, such as those using CRISPR-Cas9 on Epichloë strain AR37, can be presented in tables to show the impact of specific gene edits on the production of various indole diterpenes.

| Gene Inactivated by CRISPR-Cas9 | Effect on Indole Diterpene Production in AR37 |

| idtM | Elimination of all indole diterpene compounds. nih.gov |

| idtD | Elimination of all epoxy-janthitrem compounds. frontiersin.org |

| idtO | Reduction in the production of certain epoxy-janthitrems (e.g., epoxy-janthitrem I, II, III). google.com |

| idtF | Reduction in the production of certain epoxy-janthitrems (e.g., epoxy-janthitrem II, III, IV). google.com |

| idtA | Confirmed role in epoxy-janthitrem biosynthesis. nih.gov |

| idtA/F | Confirmed role in epoxy-janthitrem biosynthesis. nih.gov |

Applications in Agricultural Biocontrol and Pest Management

Janthitrems, particularly the epoxy-janthitrems produced by Epichloë endophytes in grasses, have shown promise in agricultural biocontrol and pest management. researchgate.netfrontiersin.orgjmicrobiol.or.krgoogle.comresearchgate.netfrontiersin.orggoogle.com The symbiotic relationship between Epichloë endophytes and perennial ryegrass confers biotic advantages to the host grass, including protection against insect pests. researchgate.netfrontiersin.org

Epoxy-janthitrems are associated with bioactivity against various insect pests, including Argentine stem weevil (Listronotus bonariensis), pasture mealy bug (Balanococcus poae), porina (Wiseana spp.), black beetle (Heteronychus arator), and root aphid (Aploneura lentisci). frontiersin.orggoogle.comresearchgate.net While the exact mechanisms of resistance are not always fully understood, the production of epoxy-janthitrems is thought to be responsible for some of these protective effects. researchgate.net Studies have indicated that purified epoxy-janthitrems can negatively affect the weight and feeding of certain insect larvae. researchgate.net

The use of endophyte-infected ryegrass strains that produce epoxy-janthitrems has been successfully commercialized as a seed-borne technology for pastoral agriculture to confer host persistence from invertebrate grazing pressures. frontiersin.org These endophytes offer a biological control method by utilizing naturally occurring organisms and natural substances to manage pests. julius-kuehn.deredalyc.orgct.gov

Research into the genetic basis of janthitrem production allows for the potential development of endophyte strains with tailored alkaloid profiles that provide enhanced pest resistance while minimizing undesirable effects. frontiersin.orgnih.govgoogle.com By genetically manipulating the biosynthetic pathway, it may be possible to increase the production of specific janthitrems with potent insecticidal activity or to create novel derivatives with improved efficacy or target specificity for use in integrated pest management strategies. frontiersin.orgnih.govgoogle.com

Future Research Trajectories in Janthitrem E Chemistry and Biology

Elucidation of Undiscovered Biosynthetic Steps and Enzymes

The biosynthesis of indole (B1671886) diterpenes, including janthitrems, involves a series of enzymatic steps starting from the precursors geranylgeranyl pyrophosphate (GGPP) and tryptophan. researchgate.netacs.org While the initial steps in the classical paspaline-derived indole diterpenoid pathway are relatively well-understood, involving enzymes like prenyltransferase (PT), flavin-dependent monoxygenase (FMO), and terpene cyclase (TC), the later stages and the specific enzymes responsible for the structural diversity of compounds like Janthitrem E are still under investigation. researchgate.netacs.orgmdpi.com

Research indicates that janthitrems share a common biochemical pathway with lolitrem B, another significant indole diterpene mycotoxin. researchgate.netnih.gov Paxilline (B40905) is suggested to be a precursor to janthitrem production. researchgate.netnih.gov Studies on epoxy-janthitrems, structurally similar to lolitrem B and produced by Epichloë endophytes, have identified a gene cluster (JTM locus) potentially involved in their biosynthesis. nih.govresearchgate.netnih.gov This locus contains genes analogous to those in the lolitrem B pathway (LTM locus), as well as unique genes such as jtmD, jtmO, jtm01, and jtm02. researchgate.netnih.gov The gene jtmD has been linked to epoxy-janthitrem biosynthesis through RNA interference studies. nih.govresearchgate.netnih.gov JtmO and Jtm01 (a P450 monoxygenase) are suggested to be involved in diprenylation, oxidative cyclization, and epoxidation steps. researchgate.net

Future research aims to fully characterize the function of these identified genes and enzymes within the this compound pathway and to discover the remaining unknown enzymatic transformations that lead to the specific complex structure of this compound. Elucidating these steps is crucial for understanding the complete biosynthetic route and could potentially enable the manipulation of these pathways for producing specific analogues or increasing yields.

Exploration of Novel Biological Activities and Therapeutic Potential

While this compound is known for its tremorgenic activity, the broader biological potential of this compound and its analogues is an active area of research. Indole diterpenes, in general, exhibit diverse bioactivities, including anti-insect, cytotoxic, antibacterial, and antiviral properties. rhhz.netsemanticscholar.orgnih.gov

Studies on related indole diterpenes have revealed promising activities. For instance, some penitrem analogues have shown in vitro inhibition of proliferation, migration, and invasion in human breast cancer cells. nih.gov Certain nodulisporic acids have demonstrated potent insecticidal activity. rhhz.netnih.gov Epoxy-janthitrems have been associated with bioactivity against insect pests like porina. researchgate.netnih.govnih.govresearchgate.net Janthitrem A has shown both tremorgenic and anti-insect activity. nih.govresearchgate.net

Future research will likely focus on comprehensive in vitro and in vivo screening of this compound and its naturally occurring or synthetically derived analogues to identify novel biological activities beyond tremorgenicity. This could include exploring potential as anticancer agents, antimicrobial compounds, or modulators of other biological targets. The structural complexity of this compound suggests it could interact with a variety of biological macromolecules, opening avenues for discovering new therapeutic applications.

Development of Advanced Synthetic Methodologies for Complex Analogues

The intricate polycyclic structure of this compound presents significant challenges for chemical synthesis. Developing efficient and stereoselective synthetic methodologies is essential for producing this compound and novel analogues that may possess altered or enhanced biological activities.

Research on the synthesis of indole diterpenoids often focuses on constructing the core ring systems and incorporating the various functional groups with precise stereochemistry. Approaches towards the synthesis of related compounds, such as the indeno[1,2-b]indole (B1252910) core found in janthitrem B, highlight the complexity and the need for advanced synthetic strategies, including methods like stereospecific hydride shifts and photocyclization reactions. researchgate.netacs.org Total syntheses of other complex indole diterpenoids like nodulisporic acid D have been achieved using convergent strategies and key transformations such as vicinal difunctionalization and cascade reactions. acs.org

Future efforts in this area will likely involve the development of novel catalytic methods, innovative protecting group strategies, and efficient coupling reactions to overcome the synthetic hurdles associated with the this compound scaffold. The ability to synthesize a diverse range of this compound analogues will be critical for comprehensive structure-activity relationship studies and the discovery of compounds with improved therapeutic profiles and reduced toxicity.

Integrated Omics Approaches for Comprehensive Pathway Understanding

Integrated omics approaches, combining techniques such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for a holistic understanding of complex biological systems, including the biosynthesis of natural products like this compound. isaaa.orgmdpi.comresearchgate.netnih.govnih.goviarc.frwur.nl

Genomics provides the genetic blueprint, allowing for the identification of gene clusters potentially involved in this compound biosynthesis. mdpi.comnih.goviarc.frnih.gov Transcriptomics reveals gene expression patterns under different conditions, indicating which genes are active during this compound production. mdpi.comnih.goviarc.frwur.nl Proteomics allows for the study of the proteins (enzymes) being produced, providing direct evidence of the enzymatic machinery at work. mdpi.comnih.goviarc.fr Metabolomics provides a snapshot of the small molecules (metabolites) present, including intermediates and the final product this compound, offering insights into the flow through the pathway. isaaa.orgiarc.frwur.nl

Integrating data from these different omics levels can help to connect genes to enzymes and intermediates, providing a more complete picture of the this compound biosynthetic pathway and its regulation. nih.govwur.nlbiorxiv.org This can aid in identifying previously unknown biosynthetic steps and enzymes (as discussed in 10.1) and understanding how environmental factors or genetic modifications influence this compound production. Future research will increasingly utilize these integrated approaches to gain a deeper and more comprehensive understanding of this compound chemistry and biology.

Q & A

Q. What analytical methods are recommended for quantifying Janthitrem E in complex biological matrices?

Quantification requires coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) or tandem MS (LC-MS/MS). Key parameters include:

- Ion monitoring : Use m/z 604.3 [M+H]⁺ (C₃₇H₅₀NO₆⁺) with a ±5 ppm mass tolerance .

- Calibration : Linear range of 0.1–100 ng/mL, validated via accuracy (90–110%) and precision (RSD <15%) using spiked matrix samples .

- Sample prep : Solid-phase extraction (C18 columns) for alkaloid enrichment, followed by solvent evaporation and reconstitution in methanol .

Q. How should this compound be stored to maintain structural integrity during long-term studies?

Store lyophilized this compound at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation and photodegradation. Short-term storage (≤1 month) at 4°C is acceptable for working solutions .

Q. What model systems are used to evaluate this compound’s tremorgenicity?

- In vivo : Intraperitoneal administration in mice (LD₅₀ ~2 mg/kg), with tremor severity scored using the Matsumura scale .

- In vitro : Electrophysiological assays on cerebellar Purkinje cells to assess GABAergic inhibition disruption .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxylation, epoxidation) influence this compound’s bioactivity?

Comparative studies of Janthitrem analogs reveal:

- Hydroxyl groups (this compound vs. A/D): Enhance solubility but reduce blood-brain barrier penetration, lowering neurotoxic potency .

- Epoxidation (e.g., Janthitrem A vs. B): Introduces steric hindrance, altering binding affinity to voltage-gated ion channels. Janthitrem A (11,12-epoxide) shows 3× higher anti-insect activity than non-epoxidated analogs .

Q. What synthetic challenges arise in constructing the indeno[1,2-b]indole core of Janthitrem analogs?

Key hurdles include:

- Stereoselective cyclization : Achieved via photo-Nazarov reactions to form the trans-hydrindane motif, requiring UV light (254 nm) and Lewis acid catalysts (e.g., BF₃·OEt₂) .

- Post-cyclization functionalization : Selective oxidation at C11–C12 using m-CPBA for epoxidation, with yields <20% due to competing side reactions .

Q. How can contradictory NMR data in Janthitrem structural studies be resolved?

Q. What enzymatic steps differentiate this compound biosynthesis from related indole diterpenes?

The pathway from paspaline involves:

- Epoxidation : Catalyzed by LtmF cytochrome P450 oxidase, forming the C11–C12 epoxide .

- Hydroxylation : JtmK introduces a hydroxyl group at C10, critical for tremorgenic activity .

- Acetylation : JtmO acetylates C10-OH, enhancing metabolite stability .

Q. How do isotopic labeling studies clarify this compound’s biosynthetic origins?

- ¹⁴C-paxilline feeding : In Penicillium janthinellum, 85% incorporation into this compound confirms paxilline as a precursor .

- ¹³C-glucose tracing : Labels C1–C5 of the indole ring, confirming mevalonate pathway involvement in isoprenoid assembly .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.